[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine;oxalic acid
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Overview
Description
[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine;oxalic acid is a complex organic compound that combines the structural features of imidazo[1,2-a]pyridine and oxalic acid. The imidazo[1,2-a]pyridine scaffold is known for its significant pharmacological properties, making it a valuable structure in medicinal chemistry. The presence of the fluorophenyl group further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine typically involves multistep reactions starting from readily available precursors One common method includes the condensation of 2-aminopyridine with 4-fluorobenzaldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process. The use of oxalic acid as a counterion can be achieved through acid-base reactions, ensuring the formation of the desired salt form.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s pharmacological properties make it a candidate for drug development. It has been studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. The presence of the imidazo[1,2-a]pyridine core is particularly significant due to its known biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of [2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The fluorophenyl group enhances the compound’s binding affinity and specificity, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure with significant pharmacological properties.
4-Fluorophenyl derivatives: Compounds with similar fluorophenyl groups that exhibit enhanced reactivity and biological activity.
Methanamine derivatives: Compounds containing the methanamine group, known for their potential as intermediates in organic synthesis.
Uniqueness
[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine stands out due to the combination of the imidazo[1,2-a]pyridine core, the fluorophenyl group, and the methanamine moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3.C2H2O4/c15-11-6-4-10(5-7-11)14-12(9-16)18-8-2-1-3-13(18)17-14;3-1(4)2(5)6/h1-8H,9,16H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBHJOOOHYMUEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)CN)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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